molecular formula C15H18N2O3 B2908188 N-(1-Cyanobutyl)-4-(3-hydroxyoxetan-3-yl)benzamide CAS No. 2249331-13-1

N-(1-Cyanobutyl)-4-(3-hydroxyoxetan-3-yl)benzamide

Katalognummer B2908188
CAS-Nummer: 2249331-13-1
Molekulargewicht: 274.32
InChI-Schlüssel: RZLYKOGFUOQMCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CB-13 is a synthetic cannabinoid compound that was first synthesized in 1994 by scientists at Pfizer. It belongs to a class of compounds known as CB1 receptor agonists, which are known to have psychoactive effects. CB-13 has been the subject of scientific research due to its potential therapeutic applications, particularly in the treatment of pain and inflammation.

Wirkmechanismus

CB-13 acts as a CB1 receptor agonist, meaning that it binds to and activates CB1 receptors in the body. CB1 receptors are primarily found in the brain and are involved in the regulation of pain, appetite, and mood. When CB1 receptors are activated, they can produce a range of effects, including analgesia, sedation, and euphoria.
Biochemical and Physiological Effects:
CB-13 has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to reduce pain and inflammation, as well as to induce apoptosis in cancer cells. Additionally, CB-13 has been shown to have anxiolytic (anti-anxiety) effects, making it a potential candidate for the treatment of anxiety disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CB-13 as a research compound is its specificity for CB1 receptors. This allows researchers to study the effects of CB1 receptor activation in isolation, without the confounding effects of other receptors. However, one limitation of CB-13 is its potential for psychoactive effects, which can make it difficult to interpret the results of experiments involving behavior or cognition.

Zukünftige Richtungen

There are several potential directions for future research on CB-13. One area of interest is its potential as a therapeutic agent for pain and inflammation. Further studies are needed to determine the optimal dosage and route of administration for CB-13, as well as its safety and efficacy in humans. Additionally, CB-13 has shown promise as an anti-cancer agent, and further research is needed to explore its potential in this area. Finally, there is a need for further research on the potential psychoactive effects of CB-13, particularly in the context of its therapeutic use.

Synthesemethoden

CB-13 can be synthesized using a multi-step process involving the reaction of 4-bromobenzoyl chloride with 3-hydroxyoxetan-3-ylamine, followed by the reaction of the resulting compound with 1-cyanobutane. The final product is purified using chromatography techniques.

Wissenschaftliche Forschungsanwendungen

CB-13 has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory effects in animal models, making it a promising candidate for the treatment of pain and inflammation. Additionally, CB-13 has been shown to have potential as an anti-cancer agent, with studies showing that it can induce apoptosis (cell death) in cancer cells.

Eigenschaften

IUPAC Name

N-(1-cyanobutyl)-4-(3-hydroxyoxetan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-3-13(8-16)17-14(18)11-4-6-12(7-5-11)15(19)9-20-10-15/h4-7,13,19H,2-3,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLYKOGFUOQMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1=CC=C(C=C1)C2(COC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.